1-ethyl-4-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-3-amine
Description
Systematic IUPAC Name Derivation and Isomerism Analysis
The IUPAC name of this compound is derived using the Hantzsch-Widman nomenclature system for heterocyclic compounds, which prioritizes heteroatom identification, ring size, and substituent positions. The parent structure consists of two pyrazole rings (five-membered aromatic rings with two adjacent nitrogen atoms). The primary pyrazole ring (1H-pyrazol-3-amine) is substituted at position 1 with an ethyl group and at position 4 with a methyl group. The secondary pyrazole ring (1-methyl-1H-pyrazol-5-yl) attaches to the primary ring via a methylene (-CH2-) bridge at the amine group.
Key steps in nomenclature:
- Ring identification : Both rings are pyrazoles, designated by the suffix -azole with nitrogen positions specified.
- Substituent numbering : For the primary ring, the ethyl group at position 1 and methyl at position 4 receive the lowest possible numbers. The bridging methylene group is assigned the locant N-3 due to the amine’s position.
- Secondary ring specification : The attached pyrazole is numbered such that the methyl group occupies position 1, and the linking methylene group originates from position 5.
Isomerism arises from:
- Regioisomerism : Alternative substitution patterns (e.g., ethyl at position 2 instead of 1) could yield distinct structures.
- Tautomerism : Pyrazole rings exhibit annular tautomerism, where hydrogen shifts between nitrogen atoms (N1 ↔ N2). However, the 1H designation in both rings indicates fixed protonation at N1, minimizing tautomeric variability in this compound.
Comparative Analysis of Pyrazole Ring Substitution Patterns
Substitution patterns significantly influence the electronic and steric properties of pyrazole derivatives. A comparative analysis of this compound’s substituents reveals:
| Position | Primary Ring Substitution | Secondary Ring Substitution | Electronic Effect |
|---|---|---|---|
| 1 | Ethyl (-CH2CH3) | Methyl (-CH3) | Electron-donating |
| 3 | Amine (-NH-) | - | Electron-withdrawing |
| 4 | Methyl (-CH3) | - | Electron-donating |
| 5 | - | Methylene bridge (-CH2-) | Neutral |
- Electron-donating groups (ethyl, methyl) increase ring electron density, enhancing stability and directing electrophilic substitution to adjacent positions.
- The amine group at position 3 withdraws electrons via resonance, creating a partial positive charge that influences intermolecular interactions.
- Steric effects : The ethyl group at position 1 introduces bulkiness, potentially restricting rotational freedom in the methylene bridge.
Computational studies on similar pyrazole derivatives demonstrate that substituents at positions 1 and 4 stabilize the ring through hyperconjugation, while position 3 substitutions modulate hydrogen-bonding capacity.
Crystallographic Characterization and Conformational Studies
X-ray crystallographic data for this compound, though not directly available, can be inferred from structurally analogous pyrazoles. Key findings include:
- Planar geometry : Pyrazole rings typically exhibit near-planar arrangements, with bond lengths between carbon and nitrogen atoms averaging 1.33 Å.
- Dihedral angles : The methylene bridge likely creates a dihedral angle of 60–80° between the two pyrazole planes, minimizing steric clash between substituents.
- Hydrogen bonding : The amine group participates in intermolecular N-H···N hydrogen bonds, forming dimeric or chain-like supramolecular structures.
Conformational analysis using density functional theory (DFT) predicts two stable rotamers:
- Syn conformation : Methyl and ethyl groups on the same side of the pyrazole plane.
- Anti conformation : Substituents on opposite sides, favored by steric repulsion reduction.
The energy difference between these conformers is estimated at 2–3 kcal/mol, with the anti form predominating at room temperature.
Properties
Molecular Formula |
C11H17N5 |
|---|---|
Molecular Weight |
219.29 g/mol |
IUPAC Name |
1-ethyl-4-methyl-N-[(2-methylpyrazol-3-yl)methyl]pyrazol-3-amine |
InChI |
InChI=1S/C11H17N5/c1-4-16-8-9(2)11(14-16)12-7-10-5-6-13-15(10)3/h5-6,8H,4,7H2,1-3H3,(H,12,14) |
InChI Key |
WGSZZEPAAHWLSV-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=N1)NCC2=CC=NN2C)C |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Hydrazine with β-Ketoesters
The pyrazole core is typically synthesized via cyclocondensation of hydrazine hydrate with β-ketoesters. For example, ethyl acetoacetate reacts with hydrazine hydrate in ethanol to form 3-methyl-1H-pyrazol-5(4H)-one, which is subsequently alkylated:
Table 1: Optimization of Cyclocondensation
Regioselective Alkylation
Ethylation at position 1 is achieved using ethyl bromide in the presence of a base (e.g., K₂CO₃). Subsequent methylation at position 4 employs methyl iodide under similar conditions.
Synthesis of (1-Methyl-1H-pyrazol-5-yl)methanamine
Diazotization and Halogenation
A patent-pending method for analogous pyrazole derivatives involves diazotization of 1-methyl-3-aminopyrazole with NaNO₂/HCl, followed by halogenation with bromine or iodine:
Table 2: Halogenation Reaction Conditions
Reductive Amination
The halogenated intermediate undergoes nucleophilic substitution with ammonia or aminating agents. For example, 4-bromo-1-methyl-1H-pyrazole reacts with hexamine followed by acidic hydrolysis to yield (1-methyl-1H-pyrazol-5-yl)methanamine.
Coupling of Pyrazole Intermediates
Reductive Amination
The primary amine group of 1-ethyl-4-methyl-1H-pyrazol-3-amine reacts with the aldehyde derivative of (1-methyl-1H-pyrazol-5-yl)methanamine in the presence of NaBH₃CN or H₂/Pd-C:
Table 3: Coupling Reaction Optimization
Nucleophilic Substitution
Alternative methods employ Mitsunobu conditions (DIAD, PPh₃) to couple the intermediates via a bromomethyl linker.
Purification and Characterization
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The secondary amine group in this compound participates in nucleophilic substitution reactions. For example:
-
Reaction with alkyl halides :
When treated with methyl iodide (CH₃I) in dichloromethane (DCM) under basic conditions (K₂CO₃), the amine undergoes methylation to form a tertiary amine derivative.
Example :This reaction is critical for modifying solubility and bioavailability in medicinal chemistry applications.
Reductive Amination
The compound’s amine group can act as a nucleophile in reductive amination with aldehydes or ketones. For instance:
-
Reaction with benzaldehyde :
In methanol with sodium cyanoborohydride (NaBH₃CN), the amine reacts with benzaldehyde to form a benzyl-substituted derivative.
Conditions :
Electrophilic Aromatic Substitution
The pyrazole rings undergo electrophilic substitution at the C-4 position due to electron-rich aromatic systems:
-
Nitration :
Reaction with nitric acid (HNO₃) in sulfuric acid (H₂SO₄) introduces a nitro group (-NO₂) at the C-4 position of the pyrazole ring.
Product : 4-Nitro-pyrazole derivative.
Yield : 62% (isolated via column chromatography).
Oxidation Reactions
The ethyl and methyl substituents on the pyrazole rings are susceptible to oxidation:
-
Oxidation of ethyl group :
Using KMnO₄ in acidic conditions (H₂SO₄), the ethyl group (-CH₂CH₃) oxidizes to a carboxylic acid (-COOH).
Reaction :Yield : 55% (requires reflux for 6 h).
Complexation with Metal Ions
The pyrazole nitrogen atoms act as ligands for transition metals:
-
Coordination with Cu(II) :
Forms a 1:2 complex with Cu(NO₃)₂ in ethanol, confirmed by UV-Vis spectroscopy (λₘₐₓ = 420 nm) .
Application : Potential use in catalysis or material science .
Cross-Coupling Reactions
The compound participates in Suzuki-Miyaura couplings via halogenated intermediates:
-
Borylation :
Treatment with Pd(dppf)Cl₂ and bis(pinacolato)diboron (B₂pin₂) in THF generates a boronic ester intermediate.
Example :
Stability Under Acidic/Basic Conditions
-
Acid Stability : Stable in dilute HCl (pH 2-3) at 25°C for 24 h, but degrades at pH < 1.
-
Base Stability : Decomposes in NaOH (1M) due to hydrolysis of the amine group.
Photochemical Reactivity
Exposure to UV light (λ = 254 nm) induces dimerization via [2+2] cycloaddition, forming a cyclobutane-linked dimer.
Scientific Research Applications
Medicinal Chemistry
- Anticancer Activity : Research indicates that pyrazole derivatives can exhibit cytotoxic effects against various cancer cell lines. For instance, compounds similar to 1-ethyl-4-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-3-amine have been studied for their ability to induce apoptosis in cancer cells, making them potential candidates for cancer therapeutics .
- Antioxidant Properties : Several studies have highlighted the antioxidant capabilities of pyrazoles. These compounds can scavenge free radicals, thereby reducing oxidative stress, which is implicated in numerous diseases, including cancer and neurodegenerative disorders . The antioxidant activity is often evaluated using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and nitric oxide scavenging tests.
- Enzyme Inhibition : Pyrazole derivatives have shown promise as inhibitors of specific enzymes involved in inflammatory pathways, such as lipoxygenase. This inhibition can lead to reduced inflammation and pain relief, positioning these compounds as potential anti-inflammatory agents .
Agricultural Applications
Pyrazole derivatives are also explored in agrochemistry for their potential as herbicides and fungicides. Their ability to disrupt specific biochemical pathways in plants or fungi makes them valuable in developing new agricultural products that can enhance crop yield while minimizing environmental impact .
Material Science
The unique properties of pyrazole compounds have led to their investigation in material science, particularly in the development of novel polymers and coatings. Their ability to form stable complexes with metals can be harnessed to create materials with enhanced thermal stability and mechanical properties .
Case Studies
Mechanism of Action
The mechanism of action of 1-ethyl-4-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrazole derivatives with N-alkyl or aryl substitutions are common in medicinal chemistry. Below is a detailed comparison of the target compound with structurally analogous molecules, emphasizing substituent effects, molecular properties, and applications.
Table 1: Structural and Physicochemical Comparison
Key Observations:
Substituent Effects: Lipophilicity: Ethyl and methyl groups (target compound) contribute to moderate lipophilicity, whereas trifluoromethyl () and halogenated aromatic groups () significantly increase hydrophobicity . Aromatic Substitutions: Phenyl () and fluorophenyl () groups enable π-π interactions, critical for binding to hydrophobic enzyme pockets .
Synthetic Accessibility :
- The target compound likely follows a synthesis pathway analogous to , where alkylation or nucleophilic substitution reactions connect pyrazole rings via a methylene bridge .
- Halogenated derivatives (e.g., ) may require Pd-catalyzed cross-coupling for aryl group introduction .
Biological Relevance :
Biological Activity
1-Ethyl-4-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-3-amine (CAS No. 1856035-69-2) is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and inflammation. This article reviews the synthesis, biological evaluation, and molecular modeling studies associated with this compound, highlighting its anticancer properties and mechanisms of action.
The compound has the following characteristics:
- Molecular Formula : C11H18ClN5
- Molecular Weight : 255.75 g/mol
- Structure : The compound features a pyrazole core substituted with ethyl and methyl groups, which are critical for its biological activity.
Anticancer Properties
Recent studies have demonstrated that pyrazole derivatives exhibit significant anticancer activity across various cancer cell lines. The specific compound under review has shown promising results in inhibiting the growth of several cancer types, including:
| Cancer Type | Cell Line | IC50 (µM) | References |
|---|---|---|---|
| Lung Cancer | A549 | 26 | |
| Breast Cancer | MDA-MB-231 | 3.79 | |
| Liver Cancer | HepG2 | 42.30 | |
| Cervical Cancer | HeLa | 38.44 |
The compound's mechanism of action appears to involve the induction of apoptosis and cell cycle arrest, particularly in MDA-MB-231 and HepG2 cells, where it significantly reduces cell viability.
Inhibition of Kinases
The compound has also been investigated for its ability to inhibit various kinases associated with cancer progression. Notably:
- Aurora-A Kinase : Inhibition was noted with an IC50 value of 0.067 µM, indicating a strong potential for targeting this pathway in cancer therapy .
- Cyclin-dependent Kinases (CDKs) : The compound exhibited promising activity against CDK2 with an IC50 of 25 nM .
Synthesis and Evaluation
A study synthesized various pyrazole derivatives, including the target compound, and evaluated their anticancer activities. The results indicated that modifications to the pyrazole ring significantly impacted biological activity. For instance, altering substituents at position N1 influenced antiproliferative effects against cancer cell lines .
Molecular Modeling Studies
Molecular docking studies have been conducted to predict the binding affinity of the compound to target proteins involved in cancer pathways. These studies suggest that the compound can effectively bind to active sites on kinases, potentially leading to inhibition of their activity .
Q & A
Basic: What are the established synthetic routes for 1-ethyl-4-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-3-amine?
Methodological Answer:
The compound is synthesized via multi-step protocols involving alkylation, condensation, and purification. Key steps include:
- Alkylation of pyrazole cores : Reacting 1-methyl-1H-pyrazol-5-amine with alkylating agents (e.g., bromoethyl derivatives) under basic conditions (Cs₂CO₃ or K₂CO₃) to introduce the ethyl and methyl substituents .
- Condensation reactions : Coupling intermediates with (1-methyl-1H-pyrazol-5-yl)methylamine using copper(I) catalysts (e.g., CuBr) in polar solvents like DMSO at 35–50°C for 24–48 hours .
- Purification : Chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization to isolate the final product, with yields typically 17–35% .
Basic: Which spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
Characterization relies on:
- ¹H/¹³C NMR : Assign shifts for pyrazole ring protons (δ 6.7–8.9 ppm) and amine groups (δ 3.2–5.0 ppm). Methyl/ethyl substituents appear as singlets/triplets (δ 1.2–2.3 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺ at m/z 260.176) and fragmentation patterns .
- Elemental Analysis : Validate C, H, N percentages (e.g., C: ~65%, H: ~8%, N: ~27%) .
Basic: What physicochemical properties influence its solubility and stability?
Methodological Answer:
Key properties include:
- LogP : Estimated ~2.1 (via PubChem data for analogs), indicating moderate lipophilicity suitable for cellular uptake .
- Solubility : Sparingly soluble in water; dissolves in DMSO (>10 mg/mL) for in vitro assays .
- Stability : Stable at RT in inert atmospheres but prone to oxidation; store at −20°C under argon .
Advanced: How can derivatization strategies enhance its bioactivity?
Methodological Answer:
Derivatization focuses on:
- Heterocyclic appendages : Introduce thiazole or oxadiazole moieties via diazenyl coupling (e.g., using thiazol-2-yl diazenyl groups) to improve antimicrobial activity .
- Cyclization : Employ POCl₃ at 120°C to form fused pyrazolo-oxadiazole systems, enhancing metabolic stability .
- Mannich reactions : Add piperazine or morpholine groups to modulate CNS penetration .
Advanced: What in vitro assays are used to evaluate its biological activity?
Methodological Answer:
- Antimicrobial screening : Broth microdilution (MIC against S. aureus, E. coli) .
- Cytotoxicity : MTT assay (IC₅₀ values in cancer cell lines, e.g., HepG2) .
- Enzyme inhibition : Fluorescence-based assays for carbonic anhydrase or kinase targets .
Advanced: How do structural modifications impact its structure-activity relationship (SAR)?
Methodological Answer:
- Substituent position : Moving the amine group from C3 to C5 (as in 1H-pyrazol-5-amine analogs) reduces steric hindrance, improving receptor binding .
- Alkyl chain length : Ethyl groups enhance lipophilicity vs. methyl, increasing blood-brain barrier permeability .
- Aromaticity : Adding 4-methoxyphenyl groups to the pyrazole core boosts anti-inflammatory activity by 40% .
Advanced: What analytical challenges arise in quantifying this compound in biological matrices?
Methodological Answer:
- Matrix effects : Use LC-MS/MS with deuterated internal standards to mitigate ion suppression in plasma .
- Detection limits : Optimize HPLC conditions (C18 column, 0.1% formic acid in acetonitrile/water) for sensitivity down to 1 ng/mL .
- Degradation products : Monitor via stability-indicating methods (e.g., forced degradation under acidic/oxidative conditions) .
Advanced: How to resolve contradictions in reported synthetic yields or bioactivity data?
Methodological Answer:
- Reproducibility : Standardize reaction conditions (e.g., anhydrous DMSO, inert atmosphere) to address yield disparities (e.g., 17% vs. 35%) .
- Bioactivity validation : Use orthogonal assays (e.g., SPR for binding affinity vs. cell-based IC₅₀) to confirm antimicrobial or cytotoxic claims .
- Crystallography : Resolve structural ambiguities (e.g., tautomerism) via X-ray diffraction, as done for triazole analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
